β-Pyrazofurin Trifluoroacetic Acid Salt
Description
β-Pyrazofurin Trifluoroacetic Acid Salt (β-Pyrazofurin TFA Salt) is a nucleoside analog derived from pyrazofurin (PYF), a C-riboside known for its inhibitory effects on pyrimidine biosynthesis. The trifluoroacetic acid (TFA) salt form enhances solubility and stability, making it suitable for pharmaceutical applications . Its primary mechanism involves competitive inhibition of orotidine-5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes pyrimidine nucleotide pools, leading to suppressed DNA synthesis and cytotoxicity, particularly in rapidly dividing cells such as cancer cells .
Properties
Molecular Formula |
C₁₁H₁₄F₃N₃O₈ |
|---|---|
Molecular Weight |
373.24 |
Synonyms |
4-Hydroxy-3-β-D-ribofuranosyl-1H-pyrazole-5-carboxamide Trifluoroacetic Acid Salt; Antibiotic A 23813 Trifluoroacetic Acid Salt; NSC 143095 Trifluoroacetic Acid Salt; Pirazofurin Trifluoroacetic Acid Salt; Przf Trifluoroacetic Acid Salt; Pyrazofurin |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action and Target Specificity
β-Pyrazofurin TFA Salt vs. Pyrazofurin (Free Base)
- Similarities: Both forms inhibit OMP decarboxylase, disrupting de novo pyrimidine synthesis. Their antiproliferative effects are reversed by uridine, indicating reliance on salvage pathways for rescue .
- Differences : The TFA salt improves bioavailability and solubility compared to the free base, enhancing therapeutic utility in vivo. Studies suggest the salt form achieves lower effective concentrations (0.1–10 µM) in cell culture models .
β-Pyrazofurin TFA Salt vs. 5-Fluorouracil (5-FU)
- Mechanism : 5-FU inhibits thymidylate synthase (TS), blocking thymidine synthesis and incorporating into RNA/DNA. In contrast, β-Pyrazofurin TFA Salt targets OMP decarboxylase, acting earlier in the pyrimidine pathway.
- Applications: 5-FU is widely used in colorectal cancer, while β-Pyrazofurin TFA Salt shows broader experimental activity against hematologic malignancies and solid tumors (e.g., Walker carcinosarcoma 256, Gardner lymphosarcoma) .
β-Pyrazofurin TFA Salt vs. PALA (N-Phosphonacetyl-L-Aspartate)
- Target : PALA inhibits aspartate transcarbamylase (ATCase), the first enzyme in pyrimidine biosynthesis. β-Pyrazofurin TFA Salt acts downstream at OMP decarboxylase.
- β-Pyrazofurin TFA Salt exhibits comparable cytotoxicity at micromolar concentrations but with a distinct toxicity profile .
Pharmacokinetic and Formulation Advantages
Salt Forms in Drug Development
- TFA Salts: Commonly used to enhance solubility (e.g., Bivalirudin TFA Salt, Tachyplesin I TFA Salt). β-Pyrazofurin TFA Salt benefits from improved stability and absorption compared to non-salt forms .
- Other Salts : Trifluoroacetic Acid Cesium Salt (CAS 21907-50-6) is used industrially but lacks therapeutic relevance, highlighting the specificity of β-Pyrazofurin TFA Salt in targeting nucleotide metabolism .
Comparative Efficacy in Preclinical Models
| Compound | Target Enzyme | IC50/Ki | Key Tumor Models (Inhibition %) | Rescue Agents |
|---|---|---|---|---|
| β-Pyrazofurin TFA Salt | OMP Decarboxylase | 0.1–10 µM | Walker 256 (>90%), Gardner LS (>50%) | Uridine, Thymidine |
| Pyrazofurin (Free Base) | OMP Decarboxylase | Similar to TFA Salt | Novikoff Hepatoma (>85% DNA synthesis inhibition) | Uridine |
| 5-Fluorouracil | Thymidylate Synthase | 1–10 µM | Colorectal, Breast (>70%) | Leucovorin |
| PALA | Aspartate Transcarbamylase | 2.7 × 10⁻⁸ M | Limited efficacy in solid tumors | None |
Notes:
- β-Pyrazofurin TFA Salt shows superior activity in ascites models (e.g., 90% life prolongation in Walker 256 ascites) compared to Pyrazomycin (PM), its free-base form .
- Unlike Triacsin C (indirect DHODH modulator via lipid metabolism), β-Pyrazofurin TFA Salt directly inhibits pyrimidine synthesis, offering more predictable therapeutic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
